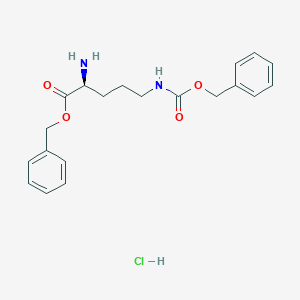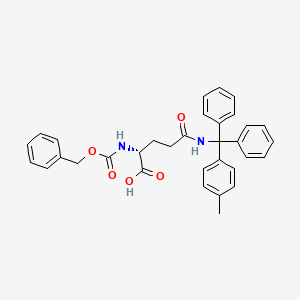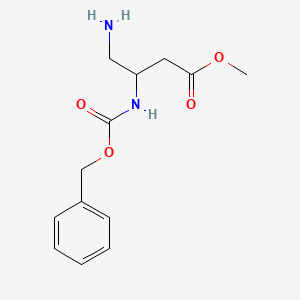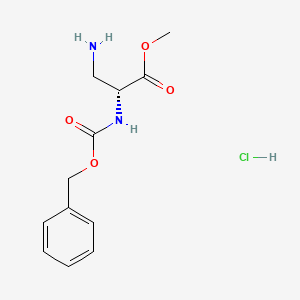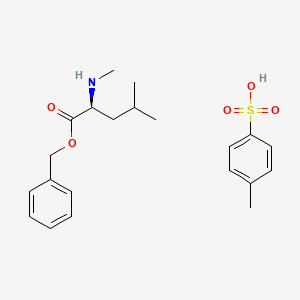
N-ME-Leu-obzl P-tosylate
Übersicht
Beschreibung
N-Methyl-L-leucyl-O-tosylate (N-Me-Leu-obzl P-tosylate) is a synthetic, non-steroidal compound used in scientific research for its ability to modulate cellular responses. It has been found to have a wide range of applications in both in vitro and in vivo studies, including its use as a pharmacological tool in the study of signal transduction pathways, as well as its ability to modulate the activity of certain enzymes.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Structural Investigation :N-ME-Leu-obzl P-tosylate is utilized in the synthesis of dipeptides, such as Boc-Leu-N-Me-Leu-OBzl. The dipeptide synthesis involved various coupling reagents, showing varying yields. For instance, using DCC/HOBt as a coupling agent resulted in high yields, indicating the efficacy of certain reagents in peptide bond formation involving N-ME-Leu-obzl P-tosylate (Xu Shi-hai, 2009). The orientation of helical peptides at interfaces is also influenced by the presence of components like OBzl, a derivative of which N-ME-Leu-obzl P-tosylate is, showing the compound's relevance in studying peptide interactions with surfaces (K. Kitagawa et al., 2002).
Ligand-Directed Tosyl Chemistry :Ligand-directed tosyl chemistry, where p-tosylate is a key functional group, is significant for in vivo labeling of proteins. This method facilitates the attachment of synthetic molecules into specific proteins within live cells, offering a powerful tool for studying and manipulating biological systems. This approach has been applied in various contexts, from cell imaging to biosensor construction without genetic engineering, highlighting the versatility of p-tosylate in biochemical research (S. Tsukiji et al., 2009; S. Tsukiji & I. Hamachi, 2014).
Material Science and Polymer Research :In the realm of materials science, N-ME-Leu-obzl P-tosylate-related compounds are studied for their electrical properties in organic semiconductors. For instance, the formation of a dynamic p-n junction structure within an organic semiconductor through electrochemistry has been explored, providing insights into the electronic structure and stability of such dynamic junctions, which are crucial for developing future devices (P. Matyba et al., 2009). Similarly, studies on polymer light-emitting electrochemical cells (LECs) and the interaction of their components have been conducted, contributing to our understanding of polymer p-n junctions and their potential in device applications (Alex Inayeh et al., 2012).
Biomedical Research and Protein Engineering :The compound and related tosylate chemistry have implications in biomedical research and protein engineering. It offers a novel approach for site-selective attachment of synthetic molecules to endogenous proteins in vivo, providing new tools for biological and biomedical research. Such techniques are valuable for in situ engineering and analysis of native proteins in living systems, pushing the boundaries of how we study and interact with biological processes at the molecular level (S. Tsukiji & I. Hamachi, 2014).
Eigenschaften
IUPAC Name |
benzyl (2S)-4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C7H8O3S/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11,13,15H,9-10H2,1-3H3;2-5H,1H3,(H,8,9,10)/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAGSSPEDLUVSS-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ME-Leu-obzl P-tosylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




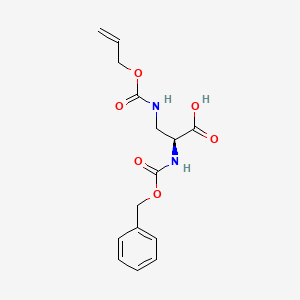
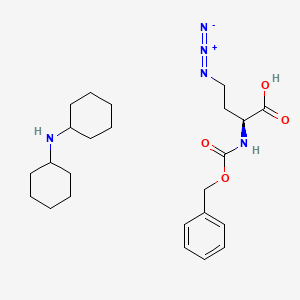
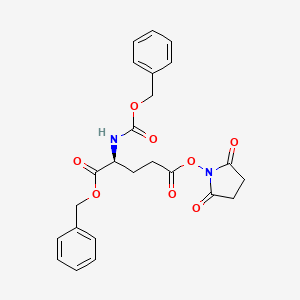
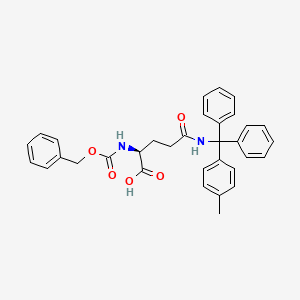
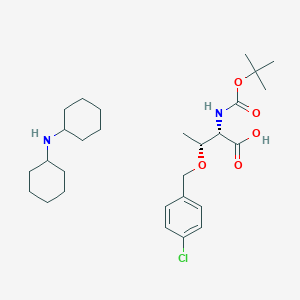
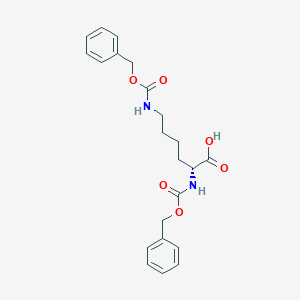
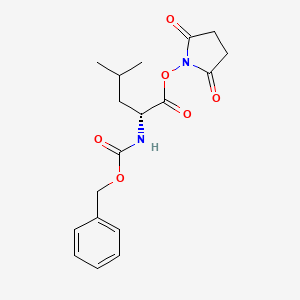
![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B612889.png)
